![molecular formula C11H11BrN2O B13892661 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is a chemical compound that features a phenol group attached to an ethyl chain, which is further connected to a 5-bromo-1H-imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol typically involves the following steps:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-1H-imidazole.
Alkylation: The brominated imidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenol: The resulting intermediate is then coupled with phenol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom on the imidazole ring can be reduced to form the corresponding hydrogenated imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π interactions, or halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-[2-(5-chloro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-fluoro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-iodo-1H-imidazol-2-yl)ethyl]phenol
Uniqueness
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially enhancing the compound’s binding affinity in biological systems. Additionally, the specific positioning of the bromine atom on the imidazole ring can affect the compound’s electronic properties and overall stability.
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-7-13-11(14-10)6-3-8-1-4-9(15)5-2-8/h1-2,4-5,7,15H,3,6H2,(H,13,14) |
InChIキー |
JDRVRISKAJBFKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=NC=C(N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


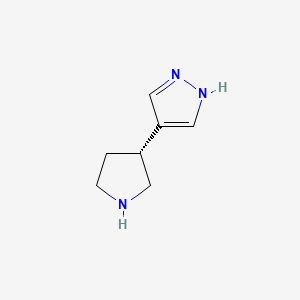
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
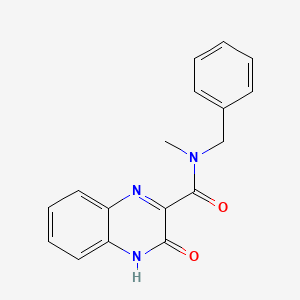
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
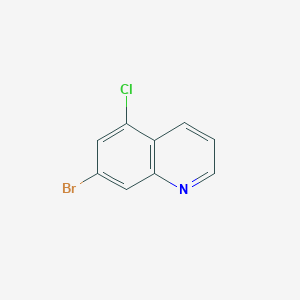
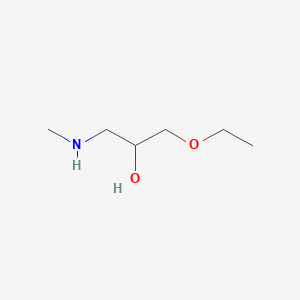
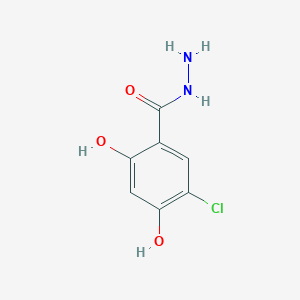
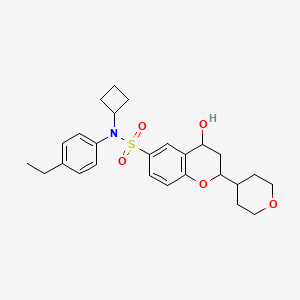

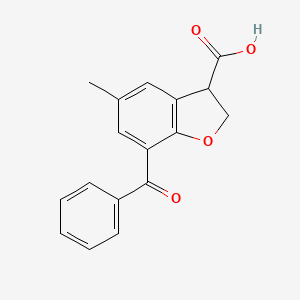


![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
